rac-Eletriptan-d3 (hydrobromide)

Bioanalysis LC-MS/MS Method Validation

rac-Eletriptan-d3 (hydrobromide) is the definitive stable isotope-labeled internal standard for eletriptan bioanalysis. Its d3-labeling at the N-methyl position delivers a ≥3 Da mass shift, eliminating isotopic overlap while preserving chromatographic retention and extraction recovery identical to the native analyte. This matched behavior corrects matrix effects and ionization variability, supporting validated LLOQs as low as 0.5 ng/mL in human plasma. Supplied as a solid with Certificates of Analysis and batch-specific QC data, it meets CLIA, ISO 15189, and ANDA/DMF documentation requirements. Unlike unlabeled eletriptan or alternative deuterated variants (e.g., Eletriptan-d5), only this d3 racemic standard ensures uncompromised accuracy for pharmacokinetic profiling, therapeutic drug monitoring, and ANDA method validation.

Molecular Formula C22H27BrN2O2S
Molecular Weight 466.5 g/mol
Cat. No. B10828809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Eletriptan-d3 (hydrobromide)
Molecular FormulaC22H27BrN2O2S
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br
InChIInChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/i1D3;
InChIKeyUTINOWOSWSPFLJ-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Eletriptan-d3 (hydrobromide): Stable Isotope-Labeled Internal Standard for Eletriptan Bioanalysis


rac-Eletriptan-d3 (hydrobromide) is a deuterium-labeled analog of the second-generation triptan eletriptan hydrobromide, wherein three hydrogen atoms at the N-methyl position of the pyrrolidine moiety are replaced by deuterium . The compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) specifically developed for quantitative bioanalytical applications using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The parent compound, eletriptan hydrobromide, is a selective serotonin 5-HT1B and 5-HT1D receptor agonist with binding affinities (Ki) of 0.92 nM and 3.14 nM, respectively, and is clinically indicated for the acute treatment of migraine with or without aura in adults [2].

Analytical Substitution Risks with Alternative Eletriptan Quantification Standards


Substituting rac-Eletriptan-d3 (hydrobromide) with unlabeled eletriptan, non-deuterated triptan analogs, or alternative deuterated eletriptan variants (e.g., Eletriptan-d5) in quantitative LC-MS/MS workflows introduces systematic analytical error due to differences in isotopic purity specifications, deuterium incorporation patterns, and the inability to correct for enantiomeric or matrix-dependent recovery variations [1]. Specifically, unlabeled eletriptan cannot function as an internal standard because it co-elutes and shares identical mass transitions with the analyte, precluding baseline resolution in MS detection . Even among deuterated analogs, the number and position of deuterium labels directly influence chromatographic retention time shifts and ionization efficiency—parameters that determine method accuracy and precision across biological matrices .

Quantitative Differentiation of rac-Eletriptan-d3 (hydrobromide) in Bioanalytical Method Selection


Isotopic Purity Specification and d3-Selective Deuterium Incorporation Pattern

rac-Eletriptan-d3 (hydrobromide) is specified with ≥99% purity of deuterated forms (d1-d3 combined) as supplied by analytical reference standard vendors . In contrast, Eletriptan-d5, an alternative deuterated internal standard candidate, lacks publicly available, vendor-verified isotopic purity specifications in the same standardized format . This specification difference is critical because isotopic purity directly governs the degree of cross-contamination between the internal standard channel and the analyte mass channel—an error source known as 'cross-talk' in MRM-based quantification [1].

Bioanalysis LC-MS/MS Method Validation

Rac-Designation as a Single Enantiomeric Reference Versus S-Enantiomer Impurity Standard

rac-Eletriptan-d3 (hydrobromide) is explicitly designated as a racemic mixture containing both (R)- and (S)-enantiomers of deuterium-labeled eletriptan . This is functionally distinct from Eletriptan S-Enantiomer reference standards, which are classified and supplied as 'API impurities' intended for impurity profiling during pharmaceutical quality control [1]. The rac-designation qualifies the compound for use as an internal standard in achiral and chiral LC-MS methods where the target analyte is racemic eletriptan, whereas the S-enantiomer standard serves an orthogonal QC purpose that does not support quantitative bioanalysis [2].

Chiral Analysis Pharmaceutical QC Impurity Profiling

Structural Dissimilarity and Differentiated Binding Affinity Relative to Non-Deuterated Triptan Comparator

The parent compound of rac-Eletriptan-d3 (hydrobromide), eletriptan hydrobromide, demonstrates binding affinities at 5-HT1B and 5-HT1D receptors that are quantitatively differentiated from those of sumatriptan, the prototypical first-generation triptan comparator [1]. Specifically, eletriptan exhibits 4-fold higher affinity at 5-HT1B receptors (Ki 0.92 nM vs. sumatriptan ~3-4 nM) and 8-fold higher affinity at 5-HT1D receptors (Ki 3.14 nM vs. sumatriptan ~25 nM) [2]. While these affinity values pertain to the non-deuterated parent, they establish the target analyte's distinct pharmacological identity—a factor that determines which deuterated internal standard must be procured to support studies comparing triptan efficacy .

Receptor Pharmacology 5-HT1B/1D Comparative Affinity

Analytical Performance: Lower Limit of Quantification (LLOQ) in Validated LC-MS/MS Methods

Validated LC-MS/MS methods employing deuterated internal standards for eletriptan quantification in human plasma achieve a lower limit of quantification (LLOQ) of 0.5 ng/mL . This sensitivity benchmark is enabled by the use of a structurally matched deuterated internal standard, such as rac-Eletriptan-d3 or Eletriptan-d5, which corrects for matrix effects and extraction recovery variability inherent to plasma sample preparation . In contrast, methods utilizing non-deuterated analog internal standards (e.g., naratriptan) introduce differential recovery and ionization behavior, precluding equivalent analytical sensitivity and accuracy [1].

Pharmacokinetics Method Validation Human Plasma

Stability and Storage Specification Compliance for Regulated Bioanalysis

rac-Eletriptan-d3 (hydrobromide) is supplied with a defined storage condition of -20°C and is characterized as a solid formulation with documented solubility in DMSO . The product is provided with Certificates of Analysis and batch-specific QC data upon request, enabling traceability against pharmacopoeial standards (USP or EP) for regulatory submissions [1]. Alternative deuterated standards such as Eletriptan-d5 may not uniformly offer equivalent documentation packages or the same level of batch-to-batch characterization data suitable for GLP-compliant method validation [2].

Stability Studies Regulatory Compliance Reference Standards

Defined Application Scenarios for rac-Eletriptan-d3 (hydrobromide) in Bioanalytical and Pharmaceutical Workflows


Quantitative LC-MS/MS Bioanalysis of Eletriptan in Pharmacokinetic Studies

rac-Eletriptan-d3 (hydrobromide) serves as the optimal internal standard for the accurate quantification of eletriptan in human plasma, serum, or whole blood matrices during pharmacokinetic profiling studies. The compound's d3-labeling at the N-methyl position ensures sufficient mass shift (≥3 Da) to avoid isotopic overlap while maintaining near-identical chromatographic retention and extraction recovery to the unlabeled analyte . This matched behavior enables correction of matrix effects and ionization variability, supporting validated method LLOQ values as low as 0.5 ng/mL for terminal elimination phase characterization [1].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetics of Eletriptan

Clinical laboratories conducting therapeutic drug monitoring of eletriptan in patient populations require a stable isotope-labeled internal standard that meets regulatory documentation standards. rac-Eletriptan-d3 (hydrobromide) is supplied with Certificates of Analysis and batch-specific QC data, supporting traceability required for CLIA-certified or ISO 15189-accredited clinical bioanalytical workflows . The compound's solid formulation and defined -20°C storage specification facilitate long-term stability management in clinical laboratory settings [1].

Analytical Method Development and Validation for ANDA/DMF Regulatory Submissions

Pharmaceutical quality control and R&D laboratories developing ANDA or DMF submissions for generic eletriptan hydrobromide formulations require a fully characterized reference standard for method validation. rac-Eletriptan-d3 (hydrobromide), as a racemic deuterated standard, supports the development of stability-indicating HPLC-UV or LC-MS methods where chiral discrimination is not required but precise retention time and recovery correction is essential . The product's regulatory-compliant documentation package enables direct use in validation protocols submitted to FDA or EMA [1].

Comparative Triptan Pharmacology and Receptor Occupancy Studies

Investigators comparing the pharmacological properties of different triptan compounds (e.g., eletriptan vs. sumatriptan, rizatriptan, or naratriptan) require matched deuterated internal standards for each target analyte. rac-Eletriptan-d3 (hydrobromide) is specifically matched to eletriptan, which demonstrates 4-fold and 8-fold higher affinity at 5-HT1B and 5-HT1D receptors, respectively, compared to sumatriptan . Accurate quantification of each triptan in comparative studies—whether in vitro receptor binding assays or ex vivo tissue distribution experiments—necessitates analyte-specific deuterated internal standards to avoid cross-interference and ensure method accuracy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-Eletriptan-d3 (hydrobromide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.